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Introduction
Methyl nitrite (CH₃ONO) is a volatile and highly reactive gaseous reagent that serves as a

versatile tool in modern organic synthesis. As the simplest alkyl nitrite, it is primarily utilized as

an efficient nitrosating agent, capable of introducing the nitroso (-NO) group into a variety of

organic molecules.[1] Its high reactivity allows for transformations under mild conditions,

making it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals

and other fine chemicals. Key applications include the formation of oximes from active

methylene compounds, the nitrosation of amines, and its use as a precursor in radical

reactions.[1][2] Due to its hazardous nature, methyl nitrite is almost exclusively generated in

situ for immediate consumption in the reaction mixture.[3][4]

Critical Safety Precautions
Methyl nitrite is a toxic, highly flammable, and explosive gas.[5][6] Extreme caution must be

exercised at all times.

Toxicity: Methyl nitrite is a potent cyanotic agent that can cause methemoglobinemia, a

condition that reduces the blood's ability to carry oxygen.[5] Inhalation can be moderately

toxic and high concentrations may have a narcotic effect.[5]
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Explosion Hazard: It is a heat-sensitive explosive, and its sensitivity is increased by the

presence of metal oxides.[6] It forms explosive mixtures with air and can decompose

violently, especially if heated.[5] Containers may explode when heated.[5]

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[6]

Wear appropriate personal protective equipment (PPE), including flame-resistant laboratory

coats, safety goggles, and gloves.[6] Ensure all glassware is properly secured and that a

blast shield is in place. The generation apparatus should be designed to handle gas

evolution and prevent pressure buildup.

Application Notes
Synthesis of α-Oximino Carbonyl Compounds (Oximes)
Methyl nitrite is a classic and effective reagent for the nitrosation of carbon acids, particularly

compounds containing an active methylene or methine group adjacent to a carbonyl or other

electron-withdrawing group. This reaction provides a direct route to α-oximino ketones, esters,

and nitriles, which are valuable synthetic intermediates.

The reaction typically proceeds by treating the carbonyl compound with methyl nitrite under

acidic conditions (e.g., in the presence of hydrogen chloride) or basic conditions.[3][4] Under

basic conditions, a carbanion is formed which then acts as a nucleophile. Under acidic

conditions, the reaction proceeds through the enol form of the carbonyl compound.

Common Substrates:

Ketones (e.g., propiophenone, benzyl cyanide)[3][4]

β-Keto esters

Malonic esters

Nitrosation of Amines and Other Nucleophiles
As a potent electrophilic nitrosating agent, methyl nitrite can be used to nitrosate primary and

secondary amines.[7] The reaction with secondary amines yields N-nitrosamines, which are

important synthetic intermediates, though often carcinogenic.[7] Primary amines typically form

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.echemi.com/sds/nitrousacidmethylester-pid_Rock5002.html
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-nitrite
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-nitrite
https://www.echemi.com/sds/nitrousacidmethylester-pid_Rock5002.html
https://www.echemi.com/sds/nitrousacidmethylester-pid_Rock5002.html
https://www.benchchem.com/product/b1202744?utm_src=pdf-body
https://www.benchchem.com/product/b1202744?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=CV2P0363
http://orgsyn.org/demo.aspx?prep=cv6p0199
https://orgsyn.org/demo.aspx?prep=CV2P0363
http://orgsyn.org/demo.aspx?prep=cv6p0199
https://www.benchchem.com/product/b1202744?utm_src=pdf-body
https://en.wikipedia.org/wiki/Nitrosation_and_nitrosylation
https://en.wikipedia.org/wiki/Nitrosation_and_nitrosylation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


unstable diazonium intermediates that can undergo further reactions.[7] Other nucleophiles,

such as thiols, can also be nitrosated using alkyl nitrites.[8]

Industrial Intermediate
Methyl nitrite is a crucial intermediate in large-scale industrial processes. It is used in the

synthesis of dimethyl carbonate and is a key component in the coal-to-ethylene glycol process,

where it is reacted with carbon monoxide.[9]

Experimental Protocols
Protocol 1: In Situ Generation of Methyl Nitrite
Due to its instability and hazardous nature, methyl nitrite is typically prepared immediately

before or during its use in a reaction. The most common laboratory method involves the

reaction of sodium nitrite with methanol in the presence of a strong acid, such as sulfuric acid.

[3][4]

Materials:

Sodium nitrite (NaNO₂)

Methanol (CH₃OH)

Concentrated Sulfuric Acid (H₂SO₄)

Water

Ice bath

Apparatus: A two- or three-necked flask (generator flask) equipped with a dropping funnel and

a gas outlet tube. The outlet tube is directed below the surface of the reaction mixture in a

separate flask (reaction flask).

Procedure:

In the generator flask, prepare a mixture of sodium nitrite, methanol, and water. Cool the

flask in an ice bath.[3]
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Prepare a cold solution of dilute sulfuric acid by slowly adding concentrated sulfuric acid to

water. Place this solution in the dropping funnel.[3]

Slowly add the sulfuric acid solution dropwise to the stirred nitrite/methanol mixture in the

generator flask.[3]

A steady stream of gaseous methyl nitrite will be produced. This gas is then bubbled

directly into the main reaction flask containing the substrate.[3]

The rate of methyl nitrite generation can be controlled by the addition rate of the sulfuric

acid.[4]

Protocol 2: Synthesis of Isonitrosopropiophenone (an α-
Oximino Ketone)
This protocol details the nitrosation of an active methylene group in propiophenone to yield

isonitrosopropiophenone.[3]

Materials:

Propiophenone (3.5 moles)

Ethyl ether (2.3 L)

Sodium nitrite (95%, 4 moles)

Methanol (4.5 moles)

Concentrated Sulfuric Acid

Hydrogen chloride gas

10% Sodium hydroxide solution

Ice

Apparatus:
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A large reaction flask equipped with a mechanical stirrer, a gas inlet tube for methyl nitrite,

and a second gas inlet tube for hydrogen chloride.

A separate apparatus for the in situ generation of methyl nitrite as described in Protocol 1.

Procedure:

In the main reaction flask, dissolve propiophenone in ethyl ether.[3]

Begin stirring the solution and introduce a steady stream of hydrogen chloride gas through

one of the inlet tubes.[3]

Simultaneously, begin generating methyl nitrite gas (as per Protocol 1) and introduce it into

the reaction mixture via the second gas inlet tube.[3]

The reaction is exothermic, and the ether should begin to reflux gently. Maintain the reaction

for approximately four hours until the addition of methyl nitrite is complete.[3]

Continue stirring and passing hydrogen chloride for an additional 30 minutes.[3]

Allow the reaction mixture to stand for several hours, or preferably overnight.[3]

Workup: Extract the ethereal solution repeatedly with 10% sodium hydroxide solution.

Combine the alkaline extracts and pour them slowly into a mixture of concentrated

hydrochloric acid and ice.[3]

Filter the resulting crystals of isonitrosopropiophenone, wash with water, and dry.[3]

Data Presentation
Table 1: Physical and Chemical Properties of Methyl
Nitrite
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Property Value Reference(s)

Molecular Formula CH₃ONO [10]

Molecular Weight 61.04 g/mol [10]

Appearance Colorless to yellow gas [5][10]

Boiling Point -12 °C (10.4 °F) [10][11]

Melting Point -16 °C (3 °F) [10][11]

Density 0.991 g/cm³ (at 15 °C) [10][11]

Solubility
Soluble in ethanol and ether;

moderately soluble in water
[6][10]

Table 2: Summary of Reaction Conditions and Yields
Reaction Substrate

Key
Reagents

Solvent Time Yield (%)
Referenc
e(s)

Synthesis

of

Isonitrosop

ropiopheno

ne

Propiophe

none

Methyl

Nitrite (in

situ), HCl

Ethyl Ether ~4.5 hrs 65-68% [3]

Synthesis

of 2-

Hydroxyimi

no-2-

phenylacet

onitrile

Benzyl

Cyanide

Methyl

Nitrite (in

situ),

NaOH

Methanol ~3 hrs 76-82% [4]

Synthesis

from Nitric

Oxide

Methanol

Nitric

Oxide,

Nitric Acid

Methanol - 71.9% [9]
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Starting Materials

Generation Process
Sodium Nitrite (NaNO₂)

Mix NaNO₂, CH₃OH, H₂O
and cool in ice bath

Methanol (CH₃OH)

Sulfuric Acid (H₂SO₄)

Slowly add H₂SO₄(aq)
Stirring Methyl Nitrite Gas

(CH₃ONO)
Gas Evolution
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In Situ Generation of Methyl Nitrite.
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Reactants

Reaction Mechanism

Ketone with α-CH₂

(e.g., Propiophenone)

Enolate / Carbanion Formation

Base (e.g., OH⁻)
or Acid (H⁺)

Nucleophilic Attack on
Methyl Nitrite

Anionic Intermediate

Protonation &
Rearrangement

α-Oximino Ketone
(Oxime)

Methyl Nitrite
(CH₃-O-N=O)

Click to download full resolution via product page

Mechanism of Oxime Formation.
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Start
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and Reaction Flasks

Charge Generator with
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in Ice Baths

Begin Dropwise Addition
of H₂SO₄ to Generator

Bubble Gaseous CH₃ONO
into Reaction Flask

Monitor Reaction
(e.g., Reflux, Color Change)

Stop Gas Generation
(Complete Acid Addition)

Reaction Complete

Continue Stirring
for Prescribed Time

Reaction Workup
(Extraction, Purification)

End: Isolate Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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